Cas no 854035-93-1 (N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide)

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a specialized organic compound featuring a chlorophenyl and formyl-substituted thiazole moiety linked via an acetamide bridge. Its molecular structure offers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The presence of the formyl group enhances reactivity, enabling further functionalization, while the chloro-substituted aromatic ring contributes to stability and potential bioactivity. This compound serves as a valuable intermediate in the development of heterocyclic derivatives, with applications in drug discovery and material science. Its well-defined structure and functional group compatibility make it a useful building block for targeted synthesis.
N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide structure
854035-93-1 structure
Product Name:N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS No:854035-93-1
MF:C12H9ClN2O2S
MW:280.730060338974
CID:3107508
PubChem ID:3728040
Update Time:2025-10-20

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
    • EN300-10909
    • 854035-93-1
    • Z90665584
    • AB00734116-01
    • CS-0231608
    • G38761
    • AKOS005199382
    • Inchi: 1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-3-9(13)5-11)12-14-10(6-16)7-18-12/h2-7H,1H3
    • InChI Key: PBBRLJUFVBUNIC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N(C(C)=O)C1=NC(C=O)=CS1

Computed Properties

  • Exact Mass: 280.0073264Da
  • Monoisotopic Mass: 280.0073264Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 78.5Ų

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Additional information on N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide: A Comprehensive Overview

The compound N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 854035-93-1) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their unique electronic properties and versatile applications. The presence of the chlorophenyl group and the formyl-substituted thiazole ring imparts distinctive chemical characteristics, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. The chlorophenyl group in this compound contributes to its hydrophobicity, which is crucial for enhancing bioavailability in pharmaceutical formulations. Moreover, the formyl group attached to the thiazole ring introduces additional functional versatility, enabling further chemical modifications to tailor the molecule's properties for specific applications.

From a synthetic perspective, the preparation of N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that typically begins with the synthesis of the thiazole ring. This is followed by functionalization with the formyl group and subsequent coupling with the chlorophenyl acetamide moiety. The reaction conditions are meticulously optimized to ensure high yields and purity, which are essential for maintaining the compound's integrity for downstream applications.

One of the most promising areas of application for this compound is in materials science, where it has been explored as a precursor for advanced materials such as conductive polymers and hybrid organic-inorganic composites. The thiazole ring serves as a scaffold for coordinating metal ions, making it suitable for applications in catalysis and sensor technology. Recent research has demonstrated its potential as a building block for metalloorganic frameworks (MOFs), which are highly porous materials with applications in gas storage and separation.

In addition to its material science applications, N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide has shown promise in organic electronics. Its ability to form self-assembled monolayers (SAMs) on various substrates makes it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. The chlorophenyl group enhances molecular packing density, which is critical for achieving high charge carrier mobility in these devices.

From an environmental standpoint, this compound has been studied for its biodegradability and ecotoxicological profile. Initial assessments suggest that it exhibits moderate biodegradation under aerobic conditions, though further studies are required to fully understand its environmental impact. This information is crucial for ensuring sustainable practices during its synthesis and application.

In conclusion, N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 854035-93-1) represents a versatile and innovative molecule with diverse applications across multiple disciplines. Its unique combination of structural features makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in advancing modern chemistry and materials science is expected to grow significantly.

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